molecular formula C27H28N2O7 B2459626 {[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid CAS No. 864839-78-1

{[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid

Cat. No. B2459626
CAS RN: 864839-78-1
M. Wt: 492.528
InChI Key: SWBYTQOMOHKNHD-UHFFFAOYSA-N
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Description

{[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid is a useful research compound. Its molecular formula is C27H28N2O7 and its molecular weight is 492.528. The purity is usually 95%.
BenchChem offers high-quality {[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the design and synthesis of various thiazolidin-4-ones, which are derived from the core structure of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid. These thiazolidin-4-ones have been explored for their potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

Antimicrobial Activity

  • Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and assessed for their antimicrobial activity. These derivatives include Schiff's bases, formic acid N'-[2-(7-hydroxy-2-oxo-2H- chromen-4-yl)acetyl] hydrazide, and others. The antimicrobial efficacy of these compounds has been a focus of research (Čačić et al., 2006).

Antitumor and Antioxidant Activities

  • A study on the synthesis of 3-substituted 2-iminocoumarins and acrylamides derived from a similar compound, 7-hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde, has revealed promising antioxidant activities in some of these derivatives, indicating their potential in antitumor and antioxidant research (Bialy & Gouda, 2011).

Application in Heterocyclic Chemistry

  • The synthesis of 2H-Pyran-2-ones, fused Pyran-2-ones, and Pyridones bearing a thiazole moiety, utilizing a compound similar to the core structure, demonstrates its importance in the field of heterocyclic chemistry. These synthesized compounds have potential applications in various chemical and pharmaceutical areas (Bondock et al., 2014).

Exploration in Organic Synthesis

  • Research on the organic synthesis of compounds like 4-hydroxy-chromen-2-one, which is structurally related to the compound of interest, has shown significant antibacterial activity. This highlights the compound's relevance in synthesizing novel organic compounds with potential antibacterial properties (Behrami & Dobroshi, 2019).

Photodimerization and Smart Material Design

  • The compound has also been used in the synthesis of photoactive cellulose derivatives. These derivatives show potential in controlling properties through light-triggered photodimerization, making them of interest in designing smart materials (Wondraczek et al., 2012).

properties

IUPAC Name

2-[[7-(2,2-dimethylpropanoyloxy)-6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-6-15-11-16-20(12-19(15)36-26(33)27(2,3)4)35-21(13-34-14-22(30)31)23(24(16)32)25-28-17-9-7-8-10-18(17)29(25)5/h7-12H,6,13-14H2,1-5H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBYTQOMOHKNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C(C)(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid

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